
methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridone Analogues Synthesis
Researchers have explored the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine. This work focuses on creating pyridine analogues of 1,2,3,4-tetrahydroisoquinolines through condensation processes, showcasing the compound's utility in synthesizing complex molecular structures relevant to medicinal chemistry and drug development (Richards & Hofmann, 1978).
Heterocyclic Compound Synthesis
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, demonstrating anti-inflammatory and analgesic properties. This research highlights the compound's role in generating new heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antihypertensive Agents
The synthesis of new 1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents involves derivatives bearing morpholine, piperidine, or piperazine moieties. This research underlines the compound's potential in developing antihypertensive medications (Bayomi et al., 1999).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituent have revealed insights into their luminescent properties and the mechanism of photo-induced electron transfer, which are essential for developing fluorescent materials and sensors (Gan et al., 2003).
Dihydropyrimidinone Derivatives Synthesis
Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis demonstrates the compound's versatility in creating pharmacologically relevant molecules (Bhat et al., 2018).
Estrogen Receptor Binding Affinity and Molecular Docking
Pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their estrogen receptor binding affinity and molecular docking, showing potential as anti-proliferative agents against human breast cancer cell lines (Parveen et al., 2017).
properties
IUPAC Name |
methyl 1-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-20(27)25-10-7-15-5-2-3-6-16(15)17(25)18(26)23-11-13-24(14-12-23)19-21-8-4-9-22-19/h2-6,8-9,17H,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZKZNJINVALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

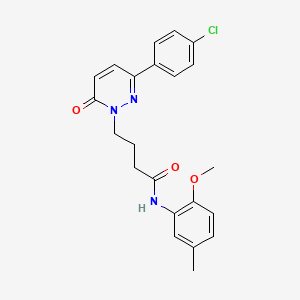
![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)
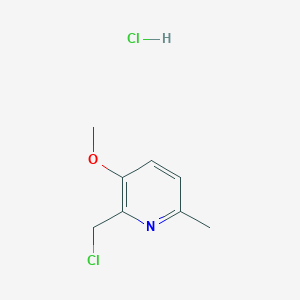
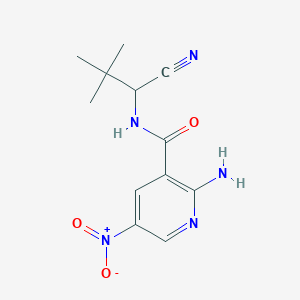
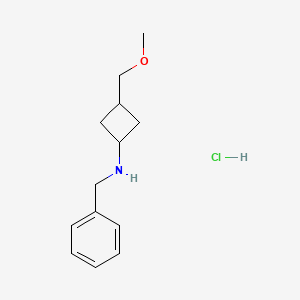

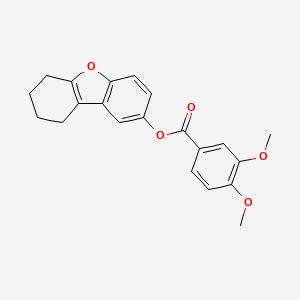
![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)